molecular formula C20H25N3O3S B2986246 N1-(4-methoxybenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946303-16-8

N1-(4-methoxybenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2986246
CAS No.: 946303-16-8
M. Wt: 387.5
InChI Key: VSMGVHBNIZQXKB-UHFFFAOYSA-N
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Description

This oxalamide derivative features a 4-methoxybenzyl group at the N1 position and a 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl moiety at the N2 position. The compound’s structural complexity arises from the combination of aromatic (thiophene, methoxybenzyl) and heterocyclic (pyrrolidine) components.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-26-17-6-4-15(5-7-17)12-21-19(24)20(25)22-13-18(16-8-11-27-14-16)23-9-2-3-10-23/h4-8,11,14,18H,2-3,9-10,12-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMGVHBNIZQXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-methoxybenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that belongs to the oxalamide class, characterized by its unique structural features which may confer significant biological activity. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C21H28N4O3
  • Molecular Weight : 384.5 g/mol
  • CAS Number : 1049349-77-0

Structural Features

The compound features:

  • A methoxybenzyl group which may enhance lipophilicity and facilitate membrane permeability.
  • A pyrrolidine ring that could interact with various biological targets.
  • A thiophenyl group which might contribute to its reactivity and interaction with proteins.

Pharmacological Effects

Recent studies have investigated the pharmacological effects of this compound, revealing several promising activities:

  • Anticonvulsant Activity : Preliminary evaluations suggest that compounds with similar structures exhibit anticonvulsant properties. For instance, certain oxalamides have shown efficacy in models of seizures, indicating potential for treating epilepsy .
  • Anticancer Potential : Compounds structurally related to oxalamides have been explored for anticancer activity. Some studies report that these compounds can induce apoptosis in cancer cells through caspase-dependent pathways, suggesting a mechanism for potential therapeutic use in oncology .
  • Enzyme Inhibition : There is evidence that oxalamides can act as inhibitors of various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO). These interactions are crucial for developing treatments for neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, modulating their activity and influencing neuronal excitability.
  • Enzyme Interactions : As mentioned, the ability to inhibit enzymes like AChE could lead to increased levels of neurotransmitters such as acetylcholine, enhancing cognitive function.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticonvulsantPotential efficacy in seizure models
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits AChE and MAO, affecting neurotransmitter levels

Case Study Example

In a study investigating the anticonvulsant properties of related compounds, it was found that certain derivatives demonstrated significant protective effects against seizures induced by maximal electroshock (MES). The lead compound exhibited an IC50 value in the low micromolar range, indicating potent activity .

Comparison with Similar Compounds

Structural Comparison with Similar Oxalamide Derivatives

Key Structural Features

The target compound’s uniqueness lies in its substituents:

  • N1 : 4-methoxybenzyl (electron-donating methoxy group at the para position).
  • N2 : A branched ethyl chain with pyrrolidin-1-yl (five-membered amine ring) and thiophen-3-yl (sulfur-containing aromatic ring).
Table 1: Structural Comparison of Oxalamide Analogs
Compound Name N1 Substituent N2 Substituent Key Functional Groups
Target Compound 4-methoxybenzyl 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl Methoxy, pyrrolidine, thiophene
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, FEMA 4233) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Dimethoxy, pyridine
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FEMA 4231) 2-methoxy-4-methylbenzyl 2-(pyridin-2-yl)ethyl Methoxy, methyl, pyridine
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide 2,3-dimethoxybenzyl 2-(pyridine-2-yl)ethyl Dimethoxy, pyridine

Implications of Substituent Variations

  • Thiophene vs. Pyridine : The thiophen-3-yl group introduces sulfur-based aromaticity , which may influence solubility and metabolic stability compared to nitrogen-containing pyridine analogs .
  • Pyrrolidine vs. Simple Ethyl Chains : The pyrrolidin-1-yl group adds a conformationally constrained amine , which could enhance binding affinity to taste receptors (e.g., hTAS1R1/hTAS1R3) or other biological targets .

Receptor Binding and Flavor Enhancement

  • S336 : A benchmark umami agonist with high potency (EC₅₀ ~0.2 µM) at hTAS1R1/hTAS1R3 receptors, approved globally as a flavor enhancer .
  • Target Compound : While its receptor activity is unreported, the pyrrolidine-thiophene moiety may modulate interactions with umami receptors differently than pyridine-based analogs.

Metabolic Stability

  • Target Compound : The thiophene ring and pyrrolidine group may slow metabolism due to steric hindrance or altered enzyme recognition, though this remains speculative without direct data .

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